molecular formula C10H20ClNO2 B2479194 3-Amino-3-cycloheptylpropanoic acid hydrochloride CAS No. 2138541-26-9

3-Amino-3-cycloheptylpropanoic acid hydrochloride

Cat. No.: B2479194
CAS No.: 2138541-26-9
M. Wt: 221.73
InChI Key: LTRPGXAIXCDWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-cycloheptylpropanoic acid hydrochloride is a chemical compound with a molecular formula of C10H19NO2·HCl It is a derivative of propanoic acid, featuring an amino group and a cycloheptyl group attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cycloheptylpropanoic acid hydrochloride typically involves the following steps:

    Cycloheptanone Reaction: Cycloheptanone is reacted with a suitable amine to form the corresponding imine.

    Reduction: The imine is then reduced to form the corresponding amine.

    Alkylation: The amine is alkylated with a suitable halogenated propanoic acid derivative to form 3-Amino-3-cycloheptylpropanoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cycloheptylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Amino-3-cycloheptylpropanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-3-cycloheptylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cycloheptyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-cyclohexylpropanoic acid hydrochloride: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    3-Amino-3-phenylpropanoic acid hydrochloride: Contains a phenyl group instead of a cycloheptyl group.

    3-Amino-3-methylpropanoic acid hydrochloride: Features a methyl group instead of a cycloheptyl group.

Uniqueness

3-Amino-3-cycloheptylpropanoic acid hydrochloride is unique due to its cycloheptyl group, which provides distinct steric and hydrophobic properties

Properties

IUPAC Name

3-amino-3-cycloheptylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-9(7-10(12)13)8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRPGXAIXCDWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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